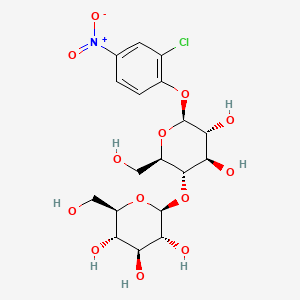

2-Chloro-4-nitrophenyl-beta-D-cellobioside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-nitrophenyl-beta-D-cellobioside is a chromogenic substrate for cellulase activity . It is suitable for kinetic characterization of cellulases and is useful for biofuels research to measure cellulase activity for optimum ethanol production .

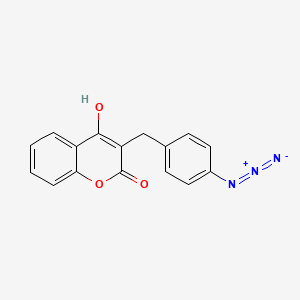

Molecular Structure Analysis

The molecular weight of this compound is 497.83 . The IUPAC name is 2-chloro-4-nitrophenyl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside .Physical and Chemical Properties Analysis

This compound is a solid compound . It is soluble in DMSO and in water . .Scientific Research Applications

Enhancing Synthetic Capability of endo-Glycoceramidase : A study by Durand et al. (2016) found that a mutation in endo-glycoceramidase II from Rhodococcus sp. combined with the use of 2-chloro-4-nitrophenyl β-cellobioside allowed for efficient synthesis of alkyl β-cellobioside derivatives. This was attributed to a lower KM value for the hydrolysis of this substrate and increased transglycosylation yields.

Studying Enzyme Specificity in Cellulomonas fimi : Research by Tull et al. (1991) demonstrated that the exoglucanase from Cellulomonas fimi could utilize substituted phenyl beta-glucosides as substrates, including 2',4'-dinitrophenyl beta-D-glucopyranoside, which is closely related to 2-Chloro-4-nitrophenyl-beta-D-cellobioside.

Assaying Cellobiohydrolase I Activity : Wu et al. (2006) developed a new assay for determining cellobiohydrolase I activity using dynamic ultraviolet spectroscopy of substrates like p-nitrophenyl beta-D-cellobioside (Wu, Zhao, & Gao, 2006). This method allowed for the accurate determination of dynamic parameters of the catalysis reaction.

Selective Determination of exo-1,4,-beta-Glucanases : Deshpande, Eriksson, & Pettersson (1984) formulated a selective procedure using synthetic substrates like p-nitrophenyl-beta-D-cellobioside for measuring exoglucanase activity in mixtures containing different cellulolytic enzymes (Deshpande, Eriksson, & Pettersson, 1984).

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-nitrophenyl-beta-D-cellobioside is cellulase , an enzyme that breaks down cellulose, a key component of the cell walls in green plants .

Mode of Action

This compound acts as a chromogenic substrate for cellulase . When cellulase interacts with this compound, it catalyzes the hydrolysis of the glycosidic bonds, leading to the release of 2-chloro-4-nitrophenol .

Biochemical Pathways

The action of this compound is involved in the cellulose degradation pathway . The hydrolysis of this compound by cellulase is a part of the larger process of cellulose breakdown, which is crucial in biofuels research for measuring cellulase activity for optimum ethanol production .

Result of Action

The hydrolysis of this compound by cellulase results in the formation of 2-chloro-4-nitrophenol . This reaction can be monitored due to the chromogenic properties of the compound, making it useful for the kinetic characterization of cellulases .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-nitrophenyl-beta-D-cellobioside plays a significant role in biochemical reactions, particularly in the detection and characterization of cellulase activity . It interacts with enzymes such as exoglucanase, endoglucanase, and β-glucosidase, which hydrolyze this compound to form p-nitrophenol .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for cellulase activity . By serving as a substrate for cellulase, it influences cell function by participating in the breakdown of cellulose, a key component of the cell wall in many organisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with cellulase enzymes . When this compound is hydrolyzed by these enzymes, it forms p-nitrophenol . This reaction can be used to measure the activity of cellulase enzymes, providing a valuable tool for studying these enzymes and their roles in various biological processes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role as a substrate for cellulase activity . As a substrate, it is consumed over time in reactions catalyzed by cellulase enzymes . The rate of this consumption can be used to measure the activity of these enzymes .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the breakdown of cellulose . It interacts with cellulase enzymes, which catalyze the hydrolysis of this compound to form p-nitrophenol .

Transport and Distribution

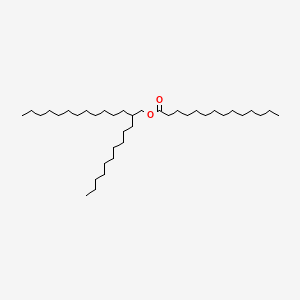

The transport and distribution of this compound within cells and tissues are likely to be influenced by its solubility in water and DMSO

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGBZYLCQCJGOG-KFRZSCGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is 2-chloro-4-nitrophenyl-beta-D-cellobioside used in the study of CenC?

A1: this compound serves as a chromogenic substrate for CenC. [] This means that when CenC cleaves the glycosidic bond in the molecule, it releases 2-chloro-4-nitrophenol. This compound is colored and can be easily detected and quantified using spectrophotometry. This allows researchers to measure the rate of CenC activity by monitoring the increase in color intensity over time. The use of this substrate provides a convenient and sensitive method to study the enzymatic activity of CenC. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B593113.png)

![(4R,4aR,7aR,12bS)-9-hydroxy-3-prop-2-enyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;dihydrochloride](/img/structure/B593117.png)

![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)